Prorenone - 49848-04-6

Prorenone

Catalog Number: EVT-1549464
CAS Number: 49848-04-6
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prorenone is derived from modifications of steroid structures, specifically those related to aldosterone. Its classification falls under the category of steroidal compounds, which are characterized by a four-ring core structure. The compound acts primarily by inhibiting the effects of aldosterone at the mineralocorticoid receptor sites in the kidneys and other tissues, thereby influencing electrolyte balance and blood pressure regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of prorenone involves several chemical reactions that modify precursor steroid compounds. One notable method includes the use of high-performance liquid chromatography (HPLC) for purification and analysis during the synthesis process. The general synthetic route can be summarized as follows:

  1. Starting Materials: Commercially available steroid precursors are utilized.
  2. Reactions: The precursor undergoes various reactions, including acylation and cyclization, to form the desired lactone structure.
  3. Purification: The reaction mixture is purified using HPLC techniques, where specific conditions such as solvent composition and flow rates are optimized for effective separation.

For instance, a method detailed in a patent describes solid-phase extraction followed by HPLC to isolate optically active isomers of spironolactone derivatives, which can be adapted for prorenone synthesis .

Molecular Structure Analysis

Structure and Data

Prorenone possesses a complex molecular structure characterized by its steroid framework. The molecular formula is C21H30O3, indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms. The structural features include:

  • Lactone Ring: A gamma-lactone functional group contributes to its biological activity.
  • Hydroxyl Groups: The presence of hydroxyl groups at specific positions enhances its interaction with mineralocorticoid receptors.

The three-dimensional conformation of prorenone allows it to effectively bind to its target receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Prorenone participates in several chemical reactions that are crucial for its function as a mineralocorticoid receptor antagonist. Key reactions include:

  1. Binding Reactions: Prorenone competes with aldosterone for binding sites on mineralocorticoid receptors. Studies show that it has a high affinity for these sites but a low capacity, indicating selective inhibition .
  2. Metabolic Reactions: Once administered, prorenone undergoes metabolic transformations in the liver, which may affect its pharmacokinetics and therapeutic efficacy.

These interactions are essential for understanding how prorenone can modulate physiological responses related to aldosterone signaling.

Mechanism of Action

Process and Data

The mechanism of action of prorenone primarily involves its role as an antagonist at mineralocorticoid receptors. Upon administration:

  1. Receptor Binding: Prorenone binds to mineralocorticoid receptors in renal tissues, inhibiting aldosterone's action.
  2. Signal Transduction: This binding prevents the translocation of the receptor-ligand complex into the nucleus, thereby blocking downstream signaling pathways that lead to sodium reabsorption and potassium secretion .
  3. Physiological Effects: The inhibition results in increased sodium excretion and decreased blood volume, contributing to lower blood pressure.

This mechanism underscores prorenone's potential in managing conditions like hypertension.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prorenone exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 342.47 g/mol.
  • Solubility: Prorenone is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: It is stable under normal storage conditions but may degrade under extreme pH or temperature variations.

These properties are critical when considering formulation strategies for therapeutic use.

Applications

Scientific Uses

Prorenone's primary application lies in its therapeutic potential as an aldosterone antagonist:

  1. Hypertension Treatment: It is used in managing resistant hypertension by counteracting the effects of excess aldosterone.
  2. Heart Failure Management: Prorenone may be beneficial in treating heart failure patients who exhibit hyperaldosteronism.
  3. Research Tool: As a selective mineralocorticoid receptor antagonist, prorenone serves as an important tool in research settings to study aldosterone-related pathways and their implications in various diseases.
Chemical and Pharmacological Properties of Prorenone

Structural Characterization and Isomerism

Molecular Formula and 3D Conformation

Prorenone (developmental code SC-23133) is a steroidal spirolactone with the molecular formula C₂₃H₃₀O₃ and a molar mass of 354.490 g/mol. Its IUPAC name is (1aS,5aR,5bS,7aS,8R,10aS,10bR,10cS)-5a,7a-dimethyl-1,1a,3',4,4',5,5a,5b,6,7,7a,9,10,10a,10b,10c-hexadecahydro-3H,5'H-spiro[cyclopenta[a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'-dione. The compound features a cyclopropane ring fused at the 6β,7β-positions of the steroid backbone, a structural motif critical for its antimineralocorticoid activity. The 3D conformation includes a γ-lactone ring at C-17α, which influences receptor binding kinetics [1]. Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies confirm that the steric constraints of the cyclopropane ring enforce a rigid backbone conformation, reducing rotational freedom and enhancing target specificity [1].

Lactonic Derivatives: Prorenoic Acid and Prorenoate Potassium

Prorenone exists in equilibrium with its open-chain form, prorenoic acid, which can be stabilized as the potassium salt prorenoate potassium (SC-23992). This carboxylate derivative exhibits enhanced water solubility and significantly higher antimineralocorticoid potency than prorenone itself. In vivo studies in animal models demonstrate that prorenoate potassium is ~8-fold more potent than spironolactone, a first-generation antimineralocorticoid. The lactone ring closure (prorenone) and hydrolysis (prorenoate) represent a reversible transformation, with prorenoate potassium potentially acting as a prodrug that converts to prorenone in vivo [1] [5].

Table 1: Key Derivatives of Prorenone

CompoundChemical FormWater SolubilityRelative Potency (vs. Spironolactone)
Prorenoneγ-lactoneLow~1×
Prorenoic AcidOpen-chain carboxylic acidModerate~5×
Prorenoate PotassiumPotassium saltHigh~8×

Synthesis and Derivative Development

Johnson–Corey–Chaykovsky Reaction with Canrenone

Prorenone is synthesized from canrenone (a spironolactone derivative) via the Johnson–Corey–Chaykovsky reaction. This one-step epoxidation-cyclopropanation involves reacting canrenone with trimethylsulfoxonium iodide (Me₃S⁺I⁻) under basic conditions (sodium hydride, NaH). The reaction proceeds via a sulfur ylide intermediate, which attacks the Δ⁶ double bond of canrenone, forming the 6β,7β-methylene cyclopropane ring. This modification enhances binding affinity to mineralocorticoid receptors (MR) by reducing metabolic deactivation at the 6,7-positions [1] [8]. The synthesis is regioselective, with the β-configuration of the cyclopropane ring confirmed via crystallography [1].

Optimization of Spirolactone Group Modifications

The spirolactone group is a pharmacophore essential for MR antagonism. Modifications focus on the C-17α side chain and D-ring lactone:

  • 6β,7β-Methylene Group: Introduces steric hindrance that prevents oxidation at C-6/C-7, a common deactivation pathway for spironolactone [1].
  • Lactone vs. Carboxylate: The γ-lactone (prorenone) offers superior membrane permeability, while the carboxylate salt (prorenoate potassium) improves bioavailability. Molecular dynamics simulations show the lactone carbonyl forms a hydrogen bond with Asn770 in the MR ligand-binding domain [5].
  • Spirolactone Rigidity: The cyclopropane fusion enforces a bent conformation that mimics aldosterone’s C-ring geometry, facilitating competitive displacement from MR [8].

Table 2: Structural Evolution of Spirolactone Derivatives

CompoundKey ModificationTarget Receptor Affinity (Relative Ki)
Spironolactone7α-Acetylthio groupMR: 1.0×; AR: 1.0×; PR: 0.8×
Canrenone7α-Acetylthio removalMR: 1.2×; AR: 0.5×; PR: 0.3×
Prorenone6β,7β-Methylene cyclopropaneMR: 2.5×; AR: 0.7×; PR: 0.6×

Receptor Binding Profiles

Antimineralocorticoid Activity and Selectivity

Prorenone acts as a competitive antagonist of the mineralocorticoid receptor (MR), with a dissociation constant (Kd) in the nanomolar range. In vitro studies using rat kidney cytosol show prorenone displaces [³H]-aldosterone from MR with >90% efficiency at equimolar concentrations. Unlike aldosterone, the prorenone-MR complex fails to translocate to the nucleus, confirming its role as a pure antagonist [5]. Prorenoate potassium shows higher potency due to improved tissue distribution. Mechanistically, prorenone functions as an inverse agonist, suppressing basal MR transcriptional activity by recruiting corepressors like NCOR1 [10]. Additionally, prorenone inhibits aldosterone biosynthesis in adrenal zona glomerulosa cells, reducing serum aldosterone by 40–60% at pharmacologic doses [1].

Cross-Reactivity with Glucocorticoid, Androgen, and Progesterone Receptors

Despite its MR selectivity, prorenone exhibits significant off-target binding:

  • Glucocorticoid Receptor (GR): Competes with [³H]-dexamethasone for GR binding, though with 10-fold lower affinity than for MR. Functional assays show minimal transrepression activity [1].
  • Androgen Receptor (AR): Binds AR with ~30% of spironolactone’s affinity. In vivo, it demonstrates antiandrogenic effects comparable to spironolactone, reducing prostate weight in rats at high doses [1] [3].
  • Progesterone Receptor (PR): Moderate affinity (IC₅₀ = 10⁻⁷ M), acting as a partial antagonist. This may contribute to progestogenic side effects (e.g., menstrual irregularities) but is lower than spironolactone’s PR affinity [3].

Table 3: Receptor Binding Profile of Prorenone

ReceptorBinding Affinity (Relative to Spironolactone)Functional Activity
Mineralocorticoid (MR)2.5×Inverse agonist
Glucocorticoid (GR)0.8×Antagonist
Androgen (AR)0.7×Antagonist
Progesterone (PR)0.6×Partial antagonist

Properties

CAS Number

49848-04-6

Product Name

Prorenone

IUPAC Name

(1'R,2'S,4'S,5R,10'R,11'S,14'S,18'S)-10',14'-dimethylspiro[oxolane-5,15'-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene]-2,7'-dione

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C23H30O3/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22)10-6-19(25)26-23/h11,14-17,20H,3-10,12H2,1-2H3/t14-,15+,16-,17-,20+,21+,22-,23+/m0/s1

InChI Key

RRHHMFQGHCFGMH-LAPLKBAYSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C

Synonyms

3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo-4- androsten-17 alpha-yl)propionic acid gamma-lactone
prorenone
prorenone, (6alpha,7alpha,17alpha)-isomer
SC 23133
SC-23133

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC56CCC(=O)O6)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.